molecular formula C11H9NO2 B1673025 1-Naphthohydroxamic acid CAS No. 6953-61-3

1-Naphthohydroxamic acid

Cat. No.: B1673025
CAS No.: 6953-61-3
M. Wt: 187.19 g/mol
InChI Key: JRZGPWOEHDOVMC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-Naphthohydroxamic acid is Histone Deacetylase 8 (HDAC8) . HDAC8 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby condensing the chromatin structure and repressing gene transcription .

Biochemical Pathways

The inhibition of HDAC8 by this compound affects the histone acetylation-deacetylation pathway . This alteration in the acetylation status of histones can lead to changes in gene expression, affecting various downstream cellular processes.

Pharmacokinetics

It is known to be a cell-permeable compound , suggesting it can readily cross cell membranes to exert its effects

Result of Action

The inhibition of HDAC8 by this compound leads to changes in gene expression, which can have various molecular and cellular effects. One notable effect is the induction of tubulin acetylation . This could potentially affect cell division and other microtubule-dependent processes.

Biochemical Analysis

Biochemical Properties

1-Naphthohydroxamic acid plays a crucial role in biochemical reactions by selectively inhibiting histone deacetylase 8. This inhibition is achieved with an IC50 value of 14 micromolar, making it highly effective compared to other histone deacetylases such as class I histone deacetylase 1 and class II histone deacetylase 6, which have IC50 values greater than 100 micromolar . The compound does not increase global histone H4 or tubulin acetylation, distinguishing it from pan-histone deacetylase inhibitors .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces cell cycle arrest and differentiation in neuroblastoma cells, leading to reduced cell proliferation and enhanced differentiation when combined with retinoic acid . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of histone deacetylase 8 .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of histone deacetylase 8, inhibiting its deacetylase activity. This inhibition leads to the accumulation of acetylated histones, which in turn affects gene expression by altering chromatin structure . The compound’s selectivity for histone deacetylase 8 over other histone deacetylases is attributed to its unique binding interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound does not degrade significantly, ensuring consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits histone deacetylase 8 without causing significant toxicity . At higher doses, it can induce weight loss and liver toxicity, as evidenced by elevated plasma liver enzymes and necrotic areas in histological liver examinations . The maximum tolerable dose in animal models is approximately 50 milligrams per kilogram per day .

Metabolic Pathways

This compound is involved in metabolic pathways related to histone deacetylation. It interacts with histone deacetylase 8, leading to the inhibition of its deacetylase activity . This interaction affects the acetylation status of histones and other proteins, thereby influencing gene expression and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion due to its cell-permeable nature . The compound does not rely on specific transporters or binding proteins for its localization . Its distribution is uniform across different cellular compartments, ensuring effective inhibition of histone deacetylase 8 activity .

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on histone deacetylase 8 . The compound’s nuclear localization is facilitated by its cell-permeable nature and its ability to interact with nuclear histone deacetylase 8 . This localization is crucial for its role in modulating gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthohydroxamic acid can be synthesized through the partial acylation of N-hydroxy-1-naphthylamine with an acid chloride, acid anhydride, or ester . The reaction typically involves the following steps:

    Step 1: N-hydroxy-1-naphthylamine is dissolved in a suitable solvent such as dichloromethane.

    Step 2: An acid chloride, such as 1-naphthoyl chloride, is added dropwise to the solution under stirring.

    Step 3: The reaction mixture is allowed to proceed at a controlled temperature, often around 0-5°C, to prevent side reactions.

    Step 4: The product is then isolated by filtration, washed, and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthohydroxamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into naphthylamine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthylamine derivatives.

    Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • Benzhydroxamic acid
  • Suberohydroxamic acid
  • Acetohydroxamic acid

Comparison: 1-Naphthohydroxamic acid is unique in its selectivity for HDAC8 compared to other hydroxamic acids. For instance:

This selectivity makes this compound particularly useful for studies focused on HDAC8 without off-target effects on other HDACs.

Properties

IUPAC Name

N-hydroxynaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(12-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZGPWOEHDOVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219789
Record name 1-Naphthalenecarboxamide, N-hydroxy-
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6953-61-3
Record name N-Hydroxy-1-naphthalenecarboxamide
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Record name 1-Naphthalenecarboxamide, N-hydroxy-
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Record name 1-Naphthohydroxamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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